
2-Isopropyl-5-(methoxymethyl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-(methoxymethyl)oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(methoxymethyl)oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another method involves the transition metal-catalyzed cascade reactions, which provide high yields of the target product .
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high purity and yield. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-(methoxymethyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Functionalized oxazolidines with various substituents
Scientific Research Applications
2-Isopropyl-5-(methoxymethyl)oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(methoxymethyl)oxazolidine involves its interaction with specific molecular targets. In biological systems, oxazolidines can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds . This mechanism is similar to that of oxazolidinone antibiotics, which target the peptidyl transferase center of the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibiotic properties.
Oxazolines: Similar five-membered rings with nitrogen and oxygen, but with different substitution patterns.
Thiazolidines: Contain sulfur instead of oxygen in the ring structure.
Uniqueness
2-Isopropyl-5-(methoxymethyl)oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methoxymethyl groups contribute to its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-9-4-7(11-8)5-10-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
XXHATXRRHTVIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NCC(O1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
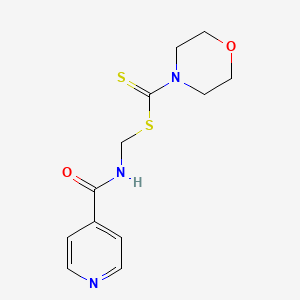
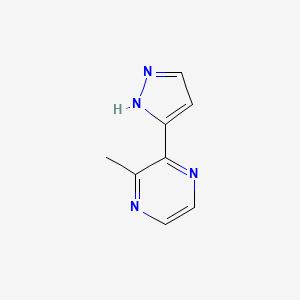
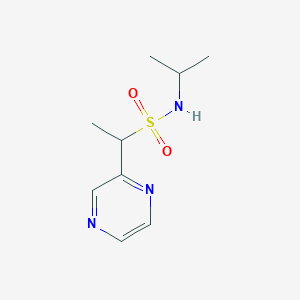
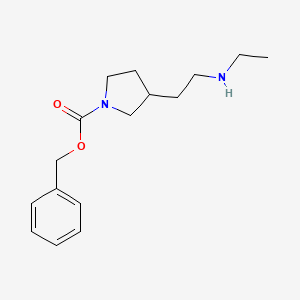
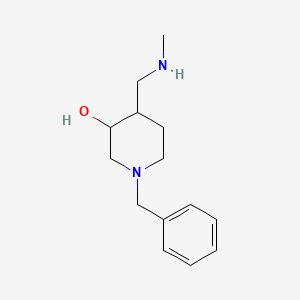


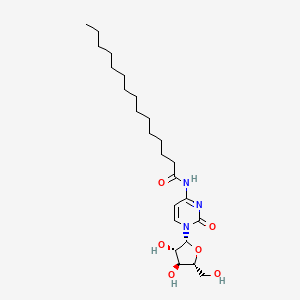

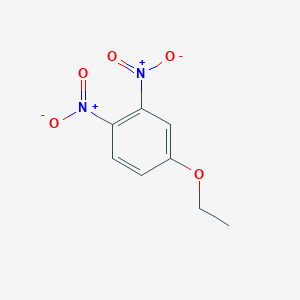
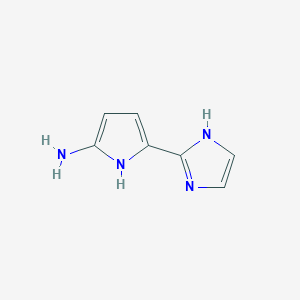
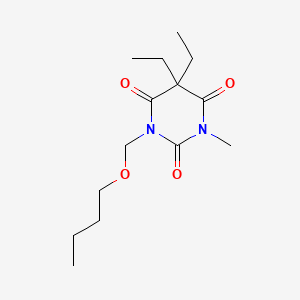
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
